molecular formula C9H8N2O2S B1438192 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1098349-47-3

2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No. B1438192
M. Wt: 208.24 g/mol
InChI Key: UFGFDBFEPNOWMT-UHFFFAOYSA-N
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Description

“2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide” is a chemical compound with the molecular formula C9H8N2O2S and a molecular weight of 208.23702 . It is a derivative of furan and thiazole .


Molecular Structure Analysis

The molecular structure of “2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide” consists of a furan ring and a thiazole ring connected by an acetamide group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .

Scientific Research Applications

Application 1: Anticancer Activity

  • Summary of Application : This compound has been studied for its potential anticancer activity . Specifically, it has been synthesized as part of new acyclic sugar derivatives incorporating furan and/or 1,3,4-thiadiazole ring systems .
  • Methods of Application : The compound was synthesized by reacting the corresponding hydrazide with different aldose sugars. This formed hydrazones, which were then subjected to heterocyclization to afford the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as modified nucleobase via acetylation followed by the heterocyclization process .
  • Results or Outcomes : The synthesized compounds were studied against human liver carcinoma cell (HepG-2) and at human normal retina pigmented epithelium cells (RPE-1). High activities were revealed by compounds 3, 12 and 14 with IC 50 values near to that of the reference drug doxorubicin .

Application 2: Antibacterial and Antifungal Activity

  • Summary of Application : Triazoles and their derivatives, which can include furan derivatives, have been proven to be effective bactericides, pesticides, and fungicides .

Application 3: Anti-inflammatory and Antihypertensive Activity

  • Summary of Application : Some furan derivatives have shown anti-inflammatory and antihypertensive properties .

Application 4: Antiviral Activity

  • Summary of Application : Substituted furans can be employed as building blocks for formation of naturally occurring metabolites and various substituted furans used as pharmaceutical agents . Furan containing compounds gained wide attention in the field of medicinal chemistry research due to their activities associated with chemotherapeutic behavior .

Application 5: Antidiabetic Activity

  • Summary of Application : Some furan-2-carbohydrazides have demonstrated promising activity as orally active glucagon receptor antagonists .

Application 6: Analgesic Activity

  • Summary of Application : Quinoxaline derivatives, which can include furan derivatives, have shown analgesic properties .

Safety And Hazards

The safety information for “2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide” indicates that it has a hazard code of Xn and a risk statement of 22 . This suggests that it may be harmful if swallowed.

properties

IUPAC Name

2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-8(12)4-6-5-14-9(11-6)7-2-1-3-13-7/h1-3,5H,4H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGFDBFEPNOWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CS2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide
Reactant of Route 2
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide
Reactant of Route 3
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide
Reactant of Route 4
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide
Reactant of Route 5
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide
Reactant of Route 6
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide

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